molecular formula C8H12N2O B14398676 2-(Methoxymethyl)-4,6-dimethylpyrimidine CAS No. 89966-89-2

2-(Methoxymethyl)-4,6-dimethylpyrimidine

Cat. No.: B14398676
CAS No.: 89966-89-2
M. Wt: 152.19 g/mol
InChI Key: IZVGQCVASFFHSY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative featuring a methoxymethyl group at the 2-position and methyl groups at the 4- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxymethyl substituent introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

89966-89-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(methoxymethyl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2)10-8(9-6)5-11-3/h4H,5H2,1-3H3

InChI Key

IZVGQCVASFFHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4,6-dimethylpyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine derivatives with oxidized functional groups.

    Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.

    Substitution: Pyrimidine derivatives with substituted functional groups.

Scientific Research Applications

2-(Methoxymethyl)-4,6-dimethylpyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxymethyl and dimethyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Optical Properties

  • 4,6-Bis(arylvinyl)pyrimidines: V-shaped oligomers synthesized via aldol condensation of 4,6-dimethylpyrimidine with aromatic aldehydes ().
  • 2-(2'-Hydroxyphenyl)-4,6-dimethylpyrimidine (3a) :
    Undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence. The methoxymethyl group in the target compound may alter ESIPT efficiency due to steric hindrance or electronic effects .

Data Tables

Table 1: Comparison of Key Pyrimidine Derivatives

Compound Substituent (2-position) Key Properties/Applications Yield/Activity Data Reference
2-(Methoxymethyl)-4,6-dimethylpyrimidine Methoxymethyl Hypothesized stability, mod solubility N/A -
2-Chloro-4,6-dimethylpyrimidine (1a) Chloro Precursor for cross-coupling 79% yield in Suzuki reaction
Sulfadimidine Sulfanilamide Antibacterial IC₅₀ (bacterial targets): <10 μM
4,6-Bis(4-methoxystyryl)pyrimidine (4a) 4-Methoxystyryl Solvatochromic fluorescence λem = 550 nm (DCM)
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine Azetidine-thiolate Pharmacological potential Purity: ≥95%

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Reactivity in Cross-Coupling Example Reaction Yield
Chloro (1a) Electron-withdrawing High (Suzuki-Miyaura) 79%
Methoxymethyl Electron-donating Moderate (hypothesized) N/A
Sulfonamide Electron-withdrawing Moderate (nucleophilic) 96% (piperazine substitution)
Thioether Polarizable High (SNAr) 97% (C–S bond formation)

Research Findings and Implications

  • Synthetic Efficiency : Methoxymethyl substitution may reduce reactivity compared to chloro analogs but improve stability. shows 4,6-dimethylpyrimidine’s superior reactivity over pyrazines in aldol condensations, suggesting the methoxymethyl group could retain similar advantages .
  • Biological Potential: Electron-donating groups (e.g., methoxymethyl) may enhance antitrypanosomal activity compared to unsubstituted pyrimidines .
  • Material Science : Methoxymethyl’s electron-donating nature could tune optical properties in fluorescent oligomers, as seen in 4,6-bis(arylvinyl)pyrimidines .

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